Ostruthol

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Substituting ostruthol with imperatorin or oxypeucedanin in AChE studies introduces confounding variables from differing side-chain patterns. Ostruthol (CAS 642-08-0) offers a distinct (R)-configuration scaffold for unambiguous SAR. • Orthogonal AChE inhibitor vs. imperatorin (IC50 63.7 µM) & oxypeucedanin (IC50 89.1 µM) • Dual-pathway: concurrent AChE inhibition & NF-κB suppression • Preferred QC standard for P. ostruthium (2.79-7.23 mg/g) • mp 136-137°C, [α]D15 -18.3°

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 642-08-0
Cat. No. B192026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOstruthol
CAS642-08-0
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O
InChIInChI=1S/C21H22O7/c1-5-12(2)20(23)28-17(21(3,4)24)11-26-19-13-6-7-18(22)27-16(13)10-15-14(19)8-9-25-15/h5-10,17,24H,11H2,1-4H3/b12-5-/t17-/m1/s1
InChIKeyWXULKGXQMWVWMP-OMLDUKLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ostruthol: Furanocoumarin AChE & NF-κB Inhibitor


Ostruthol (CAS 642-08-0) is a defined furanocoumarin natural product primarily isolated from the rhizomes of Peucedanum ostruthium (masterwort) [1]. With the molecular formula C21H22O7 and a molecular weight of 386.40 g/mol, ostruthol possesses a chiral center (specific optical rotation [α]D15 -18.3° in pyridine) that distinguishes it from achiral or differently configured coumarin analogs [2]. This compound has been identified in bioactivity-guided fractionation studies as an inhibitor of acetylcholinesterase (AChE) and as a contributor to NF-κB pathway suppression [3][4].

Ostruthol vs. Imperatorin and Oxypeucedanin


Substituting ostruthol with more commercially abundant furanocoumarins such as imperatorin or oxypeucedanin risks experimental divergence across at least two orthogonal pathways. While imperatorin and oxypeucedanin exhibit AChE inhibition with IC50 values of 63.7 µM and 89.1 µM respectively [1], they differ structurally from ostruthol in their side-chain substitution patterns, which alters their relative contributions to NF-κB suppression when co-occurring in complex plant matrices [2]. Furthermore, the natural abundance of ostruthol in authenticated Peucedanum ostruthium rhizomes is substantially higher (ranging from 2.79 to 7.23 mg/g across commercial batches) than that of imperatorin (0.54–1.53 mg/g) or isoimperatorin (0.20–1.28 mg/g) [3], making ostruthol a more representative marker for quality control of masterwort-derived preparations. These orthogonal differences in both target engagement profiles and botanical prevalence preclude generic substitution without introducing confounding variables.

Ostruthol: Quantitative Comparative Evidence


AChE Inhibition vs. Imperatorin and Oxypeucedanin

Ostruthol was identified alongside imperatorin and oxypeucedanin hydrate as an active AChE inhibitor via bioautography-guided fractionation of Peucedanum ostruthium root extract [1]. While a direct IC50 for ostruthol is not reported in the primary literature, structurally related furanocoumarins isoimperatorin, imperatorin, and oxypeucedanin from Angelica dahurica inhibit AChE with IC50 values of 74.6 µM, 63.7 µM, and 89.1 µM, respectively [2]. Ostruthol's inclusion among the active AChE-inhibiting coumarins in the same bioassay as imperatorin and oxypeucedanin hydrate [1] establishes it as a member of this active class, while its distinct substitution pattern (2-hydroxy-2-methyl-1-(((7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy)methyl)propyl ester) differentiates it structurally from these comparators.

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

NF-κB Inhibition by Biochemometric Deconvolution

Using a biochemometric approach (ELINA) that correlates quantitative variances in 1H NMR signals with bioactivity across microfractions, ostruthol was identified as one of four furanocoumarins contributing to the NF-κB inhibitory activity of Peucedanum ostruthium extract, alongside imperatorin, saxalin, and 2'-O-acetyloxypeucedanin [1]. The NF-κB reporter-gene assay and two NF-κB target-gene assays (E-selectin and VCAM-1 expression) confirmed that ostruthol-containing microfractions exhibited significant inhibitory activity, validated by testing isolated compounds [1].

Inflammation NF-κB signaling Endothelial activation

Natural Abundance vs. Imperatorin and Isoimperatorin

Quantitative HPLC-DAD-MS analysis of commercial and field-collected Peucedanum ostruthium rhizomes revealed ostruthol as the most abundant coumarin in the majority of samples, with content ranging from 2.79 to 7.23 mg/g dry weight [1]. This substantially exceeds the content of imperatorin (0.54–1.53 mg/g), isoimperatorin (0.20–1.28 mg/g), and oxypeucedanin hydrate (0.23–1.15 mg/g) across the same authenticated batches [1].

Quality control Botanical authentication Analytical standardization

Physicochemical Distinction: Melting Point and Optical Rotation

Ostruthol crystallizes as silky needles from benzene with a melting point of 136–137°C and exhibits a specific optical rotation of [α]D15 -18.3° (in pyridine) [1]. This chiral property arises from the (R)-configuration at the 2-position of the ester side chain . In contrast, imperatorin (mp 102–103°C) and isoimperatorin (mp 109–110°C) have lower melting points and lack the chiral center present in ostruthol.

Compound authentication Analytical chemistry Procurement specification

ChEBI Classification: Furanocoumarin Metabolite

Ostruthol is formally classified in the ChEBI ontology (CHEBI:69831) as a furanocoumarin with the biological role of metabolite [1]. It is a natural product found specifically in Peucedanum ostruthium rhizomes [1]. This ontology-based classification distinguishes ostruthol from other furanocoumarins by its unique stereochemistry and substitution pattern, providing a standardized reference for database integration and literature mining.

Chemical taxonomy Metabolomics Database curation

Ostruthol: Evidence-Backed Applications


Alzheimer's Disease: AChE Inhibition with Structural Distinction

Ostruthol is suitable for AChE inhibition studies requiring a furanocoumarin scaffold that differs from the more extensively characterized imperatorin (IC50 63.7 µM) or oxypeucedanin (IC50 89.1 µM). Ostruthol's validated AChE inhibitory activity in TLC bioautography of P. ostruthium extract [1] and its distinct (R)-configuration and 2-hydroxy-2-methylpropyl ester side chain offer a differentiated SAR probe for mapping furanocoumarin-AChE interactions.

Anti-Inflammatory Pathway: Dual NF-κB & AChE Profiling

Ostruthol has been identified via biochemometric deconvolution (ELINA) as a contributor to NF-κB pathway inhibition in endothelial cells, validated through reporter-gene and target-gene (E-selectin, VCAM-1) assays [1]. Procurement of ostruthol enables dual-pathway studies that assess both cholinergic and inflammatory endpoints, providing orthogonal readouts not simultaneously addressable with imperatorin or oxypeucedanin alone.

Quality Control: Primary Marker for Masterwort Authentication

In validated HPLC-DAD-MS methods for masterwort rhizome analysis, ostruthol is the most abundant quantifiable coumarin (2.79–7.23 mg/g) across commercial and field-collected batches [1]. This 3- to 13-fold higher abundance relative to imperatorin (0.54–1.53 mg/g) makes ostruthol the preferred reference standard for identity testing, batch-to-batch consistency assessment, and quantitative profiling of masterwort-derived herbal preparations and liqueurs.

Analytical Method Development: Physicochemical Reference Standard

The well-defined physicochemical profile of ostruthol—melting point 136–137°C, [α]D15 -18.3° (pyridine), and distinct HPLC retention behavior relative to oxypeucedanin and imperatorin [1][2]—supports its use as a calibration standard in HPLC method development, purity verification, and identity confirmation workflows. Its chiral center provides additional analytical discrimination absent in achiral analogs such as imperatorin.

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